molecular formula C11H16O2 B1219414 3-(Benzyloxy)-2-methylpropan-1-ol CAS No. 64839-09-4

3-(Benzyloxy)-2-methylpropan-1-ol

Cat. No. B1219414
CAS RN: 64839-09-4
M. Wt: 180.24 g/mol
InChI Key: NGRZOWQXYGMVQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "3-(Benzyloxy)-2-methylpropan-1-ol" often involves novel methodologies for constructing complex molecules. For example, Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which share structural similarities with "3-(Benzyloxy)-2-methylpropan-1-ol," using aromatic diamines and Meldrum's acid without requiring a catalyst (Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds related to "3-(Benzyloxy)-2-methylpropan-1-ol" has been elucidated through various techniques, including X-ray diffraction. For instance, He et al. (2020) synthesized coordination polymers based on a deprotonated carboxyphenoxy methyl benzene, demonstrating the utility of structural analysis in understanding the geometry and bonding within similar compounds (He et al., 2020).

Chemical Reactions and Properties

Research on compounds akin to "3-(Benzyloxy)-2-methylpropan-1-ol" includes studies on their chemical reactions and properties. Song et al. (2012) investigated the synthesis and electrochemical properties of benzyloxy-functionalized diiron 1,3-propanedithiolate complexes, which are relevant to understanding the reactivity and potential applications of "3-(Benzyloxy)-2-methylpropan-1-ol" (Song et al., 2012).

Physical Properties Analysis

The physical properties of compounds closely related to "3-(Benzyloxy)-2-methylpropan-1-ol" have been a focus of various studies, aiming to understand their stability, solubility, and crystallinity. The study by Gebreslasie et al. (2011) on the polymorphic forms of a tert-butoxycarbonyl-protected dipeptide provides insights into the factors influencing the physical properties of similar molecules (Gebreslasie et al., 2011).

Chemical Properties Analysis

Investigations into the chemical properties of "3-(Benzyloxy)-2-methylpropan-1-ol" and related compounds reveal their reactivity, potential for functionalization, and applications in synthesis. Basavaiah et al. (2004) described a novel one-pot transformation of Baylis–Hillman adducts into 2-benzoxepines, showcasing the diverse reactivity and application of similar chemical structures in synthesis (Basavaiah et al., 2004).

Scientific Research Applications

1. Synthesis and Analytical Characterization of Cyclization Products

  • Summary of Application : This compound is used in the synthesis of chromane derivatives, which are inhibitors of the salicylate synthase from M. tuberculosis . An unexpected compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
  • Methods of Application : The molecular structure of the unexpected compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
  • Results or Outcomes : The studies led to the synthesis of a pool of derivatives, which were tested for their inhibitory effect towards this target, demonstrating promising activities .

2. Synthesis, Characterization and Antimicrobial Activity of Novel Chalcones Derivatives

  • Summary of Application : This compound is used in the synthesis of novel chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
  • Methods of Application : The chalcones derivatives were synthesized by coupling with aromatic substituted aldehyde . All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
  • Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .

3. Versatile Chemical Compound Used in Various Scientific Research

  • Summary of Application : This compound is a versatile chemical compound used in various scientific research. Its intricate structure allows for diverse applications, such as drug development, enzyme studies, and peptide synthesis.

4. Benzylic Oxidations and Reductions

  • Summary of Application : This compound is used in the study of benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
  • Methods of Application : The susceptibility of alkyl side-chains to oxidative degradation is studied .
  • Results or Outcomes : The observations reflect a general benzylic activation .

5. Pharmaceutical Intermediate

  • Summary of Application : This compound is used as a pharmaceutical intermediate .

6. Oxidation of Alkyl Side-Chains

  • Summary of Application : This compound is used in the study of the oxidation of alkyl side-chains . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
  • Methods of Application : The susceptibility of alkyl side-chains to oxidative degradation is studied . Such oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .
  • Results or Outcomes : The observations reflect a general benzylic activation .

Safety And Hazards

3-(Benzyloxy)-2-methylpropan-1-ol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-methyl-3-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRZOWQXYGMVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972278
Record name 3-(Benzyloxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-2-methylpropan-1-ol

CAS RN

56850-59-0
Record name 3-(Benzyloxy)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1.59 g. of sodium hydroxide and 1.6 ml. of water in 402 ml. (420 g; 3.89 moles) of benzyl alcohol was stirred and cooled to -10° C. while 100 ml. (83.7 g.; 1.19 moles) of freshly distilled methacrolein were added dropwise keeping the temperature between -10° C. and -5° C. After the reaction mixture had stirred for 0.5 hr. at -10° C., a solution of 44.9 g. (1.19 moles) of sodium borohydride in 180 ml. of water was added dropwise over 1.75 hr. keeping the temperature below 5° C. Stirring was continued for an additional hour during which time the reaction mixture was allowed to warm to room temperature. The resulting mixture was poured into ice-water and the organic materials were extracted several times with ether. The ether extracts were worked up by first combining the extracts washing with saturated brine and drying over anhydrous magnesium sulfate. After filtration and removal of the solvents in vacuo, the residue was carefully fractionated, giving, after removal of low boiling materials, 39.6 g. of rac. 3-benzyloxy-2-methyl-1-propanol as a colorless liquid, b.p. 91°-98° C. (0.5 mm Hg.).
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Synthesis routes and methods II

Procedure details

Reduction of the rac.-methyl-3-benzyloxy-2-methylpropionate was carried out with sodium bis(2-methoxyethoxy)-aluminum hydride using the procedure described in Example 9. Distillation of the crude product afforded the rac. 3-benzyloxy-2-methyl-1-propanol in 90.5% yield as a colorless liquid, b.p. 94°-98° C. (0.1 mm Hg.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
S Lemaire-Audoire, P Vogel - The Journal of organic chemistry, 2000 - ACS Publications
… In a preliminary report we converted (R)-(+)-3-benzyloxy-2-methylpropan-1-ol into a 4-deoxy-4-methyl-d-threo-l-gluco-heptanopyranose derivative and had studied its C-glycosidation, …
Number of citations: 46 pubs.acs.org
AV Bekish, KN Prokhorevich, OG Kulinkovich - 2006 - Wiley Online Library
… (2S)-3-Benzyloxy-2-methylpropan-1-ol (3): A known method for baker’s yeast mediated reduction18 was modified and adapted for the preparative-scale synthesis of compound 3. A …
S Lemaire-Audoire, P Vogel - Tetrahedron letters, 1998 - Elsevier
… The highly substituted F ring of Spongistatins was synthesized from (R)-(+)-3-benzyloxy-2-methylpropan-1-ol (5), using two sequential Sharpless dihydroxylations as key-steps. A 4-…
Number of citations: 39 www.sciencedirect.com
K Kloth, M Brünjes, E Kunst, T Jöge… - Advanced Synthesis …, 2005 - Wiley Online Library
… By treatment of (R)-3-benzyloxy-2-methylpropan-1-ol (10; 90 mg, 0.5 mmol) with reagent 5 (1.5 equivs.) and TEMPO [4 portions (each 1 mol %) 0.0, 0.5, 1.5 and 2.5 h] and conc. HCl (1 …
Number of citations: 38 onlinelibrary.wiley.com
M Kaneda, K Sueyoshi, T Teruya, H Ohno… - Organic & …, 2016 - pubs.rsc.org
… (S)-3-Benzyloxy-2-methylpropan-1-ol (ent-15). To a stirred suspension of LiAlH 4 (4.0 g, 105.9 mmol) in THF (175 cm 3 ) under argon was added dropwise a solution of ent-14 (14.7 g, …
Number of citations: 23 pubs.rsc.org
DE Abbott - 1989 - search.proquest.com
The structural control elements of the origins of 1, 2 asymmetric induction were investigated for the reactions of allyl-and crotyltri-n-butylstannanes with $\alpha $-chiral $\beta $-alkoxy …
Number of citations: 0 search.proquest.com
S Thompson - 2012 - repository.up.ac.za
The fumonisins are a class of polyketide mycotoxins produced by Fusarium verticilliodes (formerly Fusarium monoliforme) which commonly affects maize. Ingestion of these toxins has …
Number of citations: 2 repository.up.ac.za
A Weston - 2007 - search.proquest.com
The organometallic chemistry of the main group IV metals has been dominated by the widespread commercial exploitation of tin and lead. Germanium, however, has not found a similar …
Number of citations: 0 search.proquest.com
M Kaneda - 2018 - repository.kulib.kyoto-u.ac.jp
… (R)-3-Benzyloxy-2-methylpropan-1-ol (14). To a stirred suspension of LiAlH4 (5.0 g, 132.6 mmol) in THF (295 mL) under argon was added dropwise a solution of 13 (18.4 g, 88.4 mmol) …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
M Xiang - 2021 - repositories.lib.utexas.edu
Carbonyl addition is one of the most frequently utilized methods for C−C bond formation in Process Research and Development. Despite its importance, the majority of methods for …
Number of citations: 0 repositories.lib.utexas.edu

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